molecular formula C20H25N3O3S B2522994 1-(Naphthalene-2-sulfonyl)-4-(piperidine-1-carbonyl)piperazine CAS No. 712345-18-1

1-(Naphthalene-2-sulfonyl)-4-(piperidine-1-carbonyl)piperazine

Cat. No.: B2522994
CAS No.: 712345-18-1
M. Wt: 387.5
InChI Key: QQNIDUJMHDFWDK-UHFFFAOYSA-N
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Description

1-(Naphthalene-2-sulfonyl)-4-(piperidine-1-carbonyl)piperazine is a synthetic organic compound that belongs to the class of sulfonyl piperazines. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Naphthalene-2-sulfonyl)-4-(piperidine-1-carbonyl)piperazine typically involves the following steps:

    Formation of Naphthalene-2-sulfonyl Chloride: Naphthalene is sulfonated using chlorosulfonic acid to form naphthalene-2-sulfonyl chloride.

    Reaction with Piperazine: Naphthalene-2-sulfonyl chloride is then reacted with piperazine in the presence of a base such as triethylamine to form 1-(Naphthalene-2-sulfonyl)piperazine.

    Acylation with Piperidine-1-carbonyl Chloride: Finally, 1-(Naphthalene-2-sulfonyl)piperazine is acylated with piperidine-1-carbonyl chloride to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(Naphthalene-2-sulfonyl)-4-(piperidine-1-carbonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized under strong oxidative conditions.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfonates.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

1-(Naphthalene-2-sulfonyl)-4-(piperidine-1-carbonyl)piperazine has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.

    Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural features.

    Industrial Applications: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Naphthalene-2-sulfonyl)-4-(piperidine-1-carbonyl)piperazine would depend on its specific application. In medicinal chemistry, it may act by:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with specific receptors to modulate their function.

Comparison with Similar Compounds

Similar Compounds

    1-(Naphthalene-2-sulfonyl)piperazine: Lacks the piperidine-1-carbonyl group.

    4-(Piperidine-1-carbonyl)piperazine: Lacks the naphthalene-2-sulfonyl group.

Uniqueness

1-(Naphthalene-2-sulfonyl)-4-(piperidine-1-carbonyl)piperazine is unique due to the presence of both the naphthalene-2-sulfonyl and piperidine-1-carbonyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c24-20(21-10-4-1-5-11-21)22-12-14-23(15-13-22)27(25,26)19-9-8-17-6-2-3-7-18(17)16-19/h2-3,6-9,16H,1,4-5,10-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQNIDUJMHDFWDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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